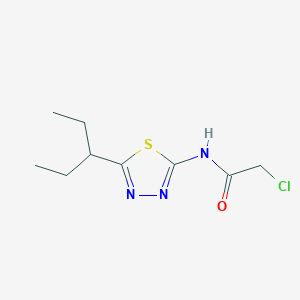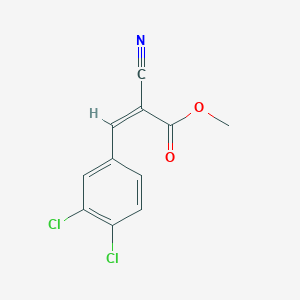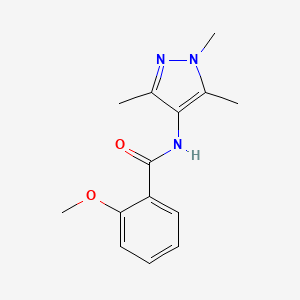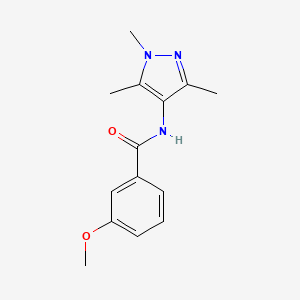![molecular formula C17H12BrClN2OS B7458910 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of ion channels. BCTB has been shown to have an effect on TRPM8 channels, which are involved in cold sensation and pain perception.
Mecanismo De Acción
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to modulate TRPM8 channels by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which alters its function. This compound has also been shown to inhibit the activity of several other ion channels, including TRPV1, TRPV3, and TRPA1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for TRPM8 channels. This specificity allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one limitation of using this compound is its potency, as it requires relatively high concentrations to achieve its effects.
Direcciones Futuras
Future research on 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide could focus on several areas. One area of interest is the potential use of this compound in treating pain and other conditions related to ion channel dysfunction. Another area of interest is the development of more potent and specific modulators of TRPM8 channels. Finally, research could focus on the potential use of this compound in treating bladder disorders and other conditions related to bladder function.
Métodos De Síntesis
The synthesis of 3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves several steps, including the reaction of 3-bromoaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 3-chloro-4-methylthiazol-2-amine. The final step involves the reaction of the resulting product with 4-(3-chlorophenyl)benzoic acid, which yields this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to have potential applications in scientific research, particularly in the field of ion channel modulation. TRPM8 channels are involved in cold sensation and pain perception, and this compound has been shown to modulate these channels, potentially leading to new treatments for pain and other conditions. This compound has also been studied for its potential use in treating bladder disorders, as it has been shown to inhibit bladder contractions.
Propiedades
IUPAC Name |
3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c1-10-15(11-4-3-7-14(19)9-11)20-17(23-10)21-16(22)12-5-2-6-13(18)8-12/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFOULRHJUXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)




![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)



